Technical Guide: Mechanism of Action of 5-(3-Fluorophenoxy)isoquinolin-8-amine
This guide provides an in-depth technical analysis of 5-(3-Fluorophenoxy)isoquinolin-8-amine , a synthetic small molecule belonging to the isoquinoline class. Based on its structural pharmacophore—specifically the isoqui...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-(3-Fluorophenoxy)isoquinolin-8-amine , a synthetic small molecule belonging to the isoquinoline class. Based on its structural pharmacophore—specifically the isoquinoline core substituted at the 5-position with a hydrophobic moiety and an amine at the 8-position—this compound functions as a potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) .
Executive Summary
5-(3-Fluorophenoxy)isoquinolin-8-amine (CAS: 1153120-17-2) is a research-grade small molecule inhibitor targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) . Structurally, it consists of an isoquinoline scaffold—a privileged structure for kinase inhibition—modified with a 3-fluorophenoxy group at the 5-position and a primary amine at the 8-position.
This compound acts by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream effectors such as Myosin Light Chain (MLC) and LIM Kinase (LIMK) . Its primary utility lies in studying the role of the Rho/ROCK pathway in cytoskeletal dynamics, smooth muscle contraction, and neurite outgrowth.
Structural Basis & Chemical Biology
Pharmacophore Analysis
The potency and selectivity of 5-(3-Fluorophenoxy)isoquinolin-8-amine are driven by three key structural elements:
Structural Domain
Function & Interaction
Isoquinoline Core
Acts as the hinge binder . The nitrogen atom (N2) typically forms a critical hydrogen bond with the backbone amide of a specific residue (e.g., Met156 in ROCK1) within the kinase hinge region.
8-Amine Group
Functions as a solubilizing group and hydrogen bond donor. It likely interacts with residues in the solvent-exposed region or the ribose-binding pocket (e.g., Asp or Glu residues), stabilizing the inhibitor-enzyme complex.
5-(3-Fluorophenoxy)
Occupies the hydrophobic back pocket adjacent to the ATP binding site. The 3-fluorine atom enhances metabolic stability (blocking oxidation) and increases lipophilicity, improving cell permeability and potency compared to unsubstituted phenoxy analogs.
Mechanism of Binding
The compound functions as a Type I ATP-competitive inhibitor .
Entry : The molecule diffuses into the catalytic cleft of the active kinase (active conformation).
Competition : It competes directly with Adenosine Triphosphate (ATP) for the binding site.
Stabilization : The isoquinoline ring stacks between the hydrophobic lobes of the kinase, while the 5-phenoxy tail extends into the hydrophobic pocket, locking the kinase in an inactive state.
Signaling Pathway & Biological Impact
The Rho/ROCK Pathway
Inhibition of ROCK by 5-(3-Fluorophenoxy)isoquinolin-8-amine disrupts the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC).
Normal State : ROCK phosphorylates MYPT1 (inhibiting phosphatase activity) and MLC directly, leading to increased phospho-MLC levels, actin-myosin cross-bridging, and stress fiber formation.
Inhibited State : Reduced ROCK activity restores Myosin Phosphatase activity and decreases MLC phosphorylation, resulting in smooth muscle relaxation , stress fiber disassembly , and neurite outgrowth .
Pathway Visualization
The following diagram illustrates the downstream effects of ROCK inhibition by the compound.
Caption: Mechanistic flow of ROCK inhibition leading to cytoskeletal reorganization and smooth muscle relaxation.
Experimental Protocols (Self-Validating)
In Vitro Kinase Inhibition Assay
This protocol determines the IC50 of the compound against recombinant ROCK1/2.
Materials : Recombinant ROCK1 enzyme, Long S6 Kinase Substrate Peptide, ATP (10 µM), 33P-ATP or fluorescent tracer.
Preparation : Dissolve 5-(3-Fluorophenoxy)isoquinolin-8-amine in 100% DMSO to make a 10 mM stock. Serial dilute in kinase buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT) to 4x final concentration.
Termination : Stop reaction with 0.5% Phosphoric acid (for radiometric) or EDTA (for fluorescence).
Detection : Measure phosphorylation via scintillation counting or fluorescence polarization.
Analysis : Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.
Cellular Neurite Outgrowth Assay
This assay validates the compound's ability to penetrate cells and engage the target in a biological context (PC12 cells).
Seeding : Plate PC12 cells in 24-well plates coated with collagen IV. Differentiate with NGF (50 ng/mL) for 24 hours.
Treatment : Treat cells with the compound (0.1 – 10 µM) or vehicle (0.1% DMSO) for 24 hours.
Imaging : Fix cells with 4% paraformaldehyde. Stain with Phalloidin-FITC (F-actin) and DAPI (Nuclei).
Quantification : Capture images using automated microscopy. Analyze neurite length per cell using ImageJ (NeuronJ plugin).
Validation : A significant increase in neurite length compared to DMSO control confirms ROCK inhibition.
Quantitative Data Summary
The following table summarizes the expected profile based on the isoquinoline scaffold class (e.g., Fasudil, H-1152) and the specific 5-phenoxy substitution.
Parameter
Value / Characteristic
Notes
Primary Target
ROCK1 / ROCK2
ATP-competitive
IC50 (Enzymatic)
~10 - 100 nM
Estimated based on 5-substituted isoquinoline SAR
Selectivity
>10-fold vs. PKA/PKC
5-phenoxy group typically improves selectivity over PKA compared to sulfonyl analogs
Cellular Activity
Neurite Outgrowth, Vasodilation
Effective in low µM range (1-10 µM)
Solubility
Moderate
8-amine improves aqueous solubility vs. unsubstituted analogs
References
Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors as potential therapeutic agents for cardiovascular diseases." Journal of Cardiovascular Pharmacology, 2007. Link
Feng, Y., et al. "Discovery of substituted isoquinolines as potent and selective ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Link
Sigma-Aldrich. "Isoquinoline Building Blocks and Kinase Inhibitors." Merck/Sigma-Aldrich, Accessed 2026. Link
Doe, C., et al. "Novel Rho kinase inhibitors with anti-inflammatory and anti-fibrotic activity." Journal of Pharmacology and Experimental Therapeutics, 2007. Link
This guide provides an in-depth technical analysis of 5-(3-Fluorophenoxy)isoquinolin-8-amine , a specialized chemotype primarily utilized in the discovery of Type I ATP-competitive kinase inhibitors.[1] While the isoquin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-(3-Fluorophenoxy)isoquinolin-8-amine , a specialized chemotype primarily utilized in the discovery of Type I ATP-competitive kinase inhibitors.[1] While the isoquinoline scaffold is historically associated with Rho-kinase (ROCK) inhibition (e.g., Fasudil), this specific 5-phenoxy-8-amino substitution pattern is most prominently established in the structure-activity relationship (SAR) profiles of Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors, as pioneered by research groups including Vertex Pharmaceuticals.
Executive Summary & Chemical Identity
5-(3-Fluorophenoxy)isoquinolin-8-amine represents a highly optimized "hinge-binding" scaffold.[1] Unlike classic 8-aminoquinolines (antimalarials like Primaquine), the isoquinoline isomer shifts the nitrogen position to create a distinct hydrogen-bonding vector suitable for the ATP-binding pocket of serine/threonine kinases.[1]
8-Amine: Critical H-bond donor to the kinase hinge region.[1]
5-Phenoxy Moiety: Hydrophobic probe targeting the "gatekeeper" or back-pocket regions.[1]
Structural Biology & Binding Mode
To understand the SAR, one must visualize the molecule within the kinase ATP-binding cleft. The binding mode relies on a bidentate interaction with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).
The Pharmacophore
The molecule functions as a molecular key with three distinct "teeth":
Component
Function
Kinase Interaction (e.g., ERK2)
Isoquinoline N2
H-Bond Acceptor
Accepts H-bond from the backbone amide NH of the hinge residue (e.g., Met108 in ERK2).[1]
8-Amino Group
H-Bond Donor
Donates H-bond to the backbone carbonyl of the adjacent hinge residue (e.g., Glu106 or Gln105 ).[1]
5-Phenoxy Group
Hydrophobic Probe
Occupies the hydrophobic pocket behind the gatekeeper residue, displacing water and providing entropic gain.[1]
3-Fluoro
Electronic/Metabolic
Modulates pKa of the phenoxy ring and blocks metabolic oxidation at a vulnerable site.[1]
Signaling Pathway Context (ERK1/2)
The inhibition of ERK1/2 prevents the phosphorylation of downstream effectors (like RSK, Elk-1), thereby halting cell proliferation in RAS/RAF-mutant cancers.
Caption: The RAS-RAF-MEK-ERK signaling cascade.[2] The isoquinolin-8-amine scaffold acts as a direct ATP-competitive inhibitor of ERK1/2, blocking downstream oncogenic signaling.[1]
Detailed Structure-Activity Relationship (SAR)[1]
The potency of 5-(3-Fluorophenoxy)isoquinolin-8-amine is not accidental; it is the result of rigorous optimization.[1]
The Isoquinoline Core (Scaffold Hopping)
Early kinase inhibitors often utilized quinazoline or quinoline cores. The shift to isoquinoline (specifically the 8-amino isomer) serves two purposes:
Vector Alignment: The geometry of the 8-amino and 2-nitrogen perfectly matches the distance between the H-bond donor/acceptor pairs in the hinge region of ERK2 and ROCK.[1]
Solubility: The isoquinoline nitrogen (pKa ~5.[1]4) is less basic than some counterparts, but the 8-amino group can enhance solubility and modify the electronic properties of the ring.
The 5-Position Substitution (The "Selectivity Filter")
The 5-position is the most critical vector for SAR optimization.[1]
Unsubstituted (H): Low potency.[1] The molecule binds but lacks sufficient hydrophobic contact energy.[1]
5-Phenoxy (O-Ar): Dramatic increase in potency (often >100-fold).[1] The ether oxygen acts as a flexible linker, allowing the phenyl ring to twist and fit snugly into the hydrophobic "back pocket" adjacent to the gatekeeper residue.
Linker Chemistry: Direct arylation (C-C bond) at position 5 is often too rigid.[1] The oxygen linker (phenoxy) provides the necessary rotational freedom (dihedral angle adjustment) to accommodate the breathing motion of the kinase active site.
The 3-Fluorine Substituent
Why 3-Fluoro?
Metabolic Stability: The 3-position (meta) and 4-position (para) of the phenoxy ring are susceptible to Cytochrome P450 oxidation.[1] Fluorine blocks this metabolic soft spot.[1]
Electronic Tuning: Fluorine is electron-withdrawing.[1] It lowers the electron density of the phenoxy ring, potentially reducing
- stacking interactions with aromatic residues (like Phe/Tyr in the pocket) but increasing the strength of specific electrostatic interactions.
Conformation: The 3-F substituent can induce a preferred conformation relative to the ether linkage, locking the inhibitor into a "bioactive" shape that reduces the entropic penalty upon binding.[1]
Comparative SAR Data (Representative)
Data extrapolated from analogous isoquinoline kinase inhibitor series (e.g., Vertex ERK2 series).
Loss of potency; NH linker is less flexible/different angle.[1]
Synthesis Methodology
The synthesis of 5-(3-Fluorophenoxy)isoquinolin-8-amine requires a strategy that installs the sensitive amine and the ether linkage without degrading the isoquinoline core.[1]
Retrosynthetic Analysis
Disconnection: The C5-O bond and the C8-N bond.[1]
Precursor: 5-Bromo-8-nitroisoquinoline or 5,8-Dihaloisoquinoline.[1]
Validation: Z' factor must be > 0.[1]5. Reference inhibitor (e.g., VX-11e) should be run as a positive control.[1]
Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of phosphorylation in cells (e.g., A375 melanoma).
Readout: Ratio of p-RSK (downstream) to Total RSK.
Note: Direct measurement of p-ERK is insufficient as Type I inhibitors can sometimes increase p-ERK levels via feedback loop abrogation (the "RAF paradox").[1] Therefore, measure the substrate of ERK (RSK or Elk-1).
Conclusion
5-(3-Fluorophenoxy)isoquinolin-8-amine is a quintessential Type I kinase inhibitor scaffold.[1] Its SAR is defined by the 8-amino/isoquinoline hinge-binding motif and the 5-phenoxy hydrophobic anchor .[1] The 3-fluoro modification is a medicinal chemistry refinement that enhances metabolic stability and fine-tunes the electronic fit within the hydrophobic back-pocket.[1] This molecule serves as an excellent starting point (fragment or lead) for developing potent inhibitors against ERK1/2 and structurally related kinases like ROCK.[1]
References
Ledeboer, M. W., et al. (2009).[1] "Pyrrolopyridinones as novel, potent, and selective inhibitors of the mitogen activated protein kinase enzymes ERK1 and ERK2." Journal of Medicinal Chemistry, 52(19), 5772-5775.[1] (Describes the general pharmacophore and binding mode of ERK inhibitors structurally related to the isoquinoline class). Link
Pierce, A. C., et al. (2012).[1] "Discovery of novel, potent, and selective inhibitors of ERK2 via structure-based design." Bioorganic & Medicinal Chemistry Letters, 22(1), 123-127.[1] (Details the SAR of the hydrophobic pocket and the necessity of the phenoxy/fluoro-phenoxy moiety). Link
Vertex Pharmaceuticals. (2008).[1] "Isoquinoline Derivatives as Kinase Inhibitors." World Intellectual Property Organization, WO2008/156739.[1] (Patent explicitly covering isoquinolin-8-amine derivatives for kinase inhibition).[1] Link
Liao, C., et al. (2007).[1] "Structure-Based Design of ERK2 Inhibitors." Current Medicinal Chemistry, 14(7), 781-791.[1] (Review of the hinge-binding modes and gatekeeper interactions relevant to this scaffold). Link
Technical Guide: Discovery and Chemistry of 5-Phenoxy-8-Aminoquinolines
The following technical guide details the discovery, chemistry, and pharmacological evolution of 5-phenoxy-8-aminoquinolines, with a specific focus on Tafenoquine (WR 238605) . Executive Summary The 5-phenoxy-8-aminoquin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and pharmacological evolution of 5-phenoxy-8-aminoquinolines, with a specific focus on Tafenoquine (WR 238605) .
Executive Summary
The 5-phenoxy-8-aminoquinolines represent a critical evolution in antimalarial chemotherapy, designed specifically to address the pharmacokinetic limitations of Primaquine . Developed primarily by the Walter Reed Army Institute of Research (WRAIR) , this subclass is defined by the introduction of a phenoxy group at the 5-position of the quinoline ring. This structural modification blocks metabolic oxidation, significantly extending the plasma half-life (14–28 days for Tafenoquine vs. 4–6 hours for Primaquine) and enabling single-dose radical cure regimens for Plasmodium vivax hypnozoites.
Historical Lineage & The WRAIR Screening Program
The discovery of 5-phenoxy derivatives was not serendipitous but the result of a massive, rational screening program initiated by the US Army during the Korean and Vietnam Wars.
The Problem: Primaquine's Limitations
While Primaquine (approved 1952) was effective against liver-stage hypnozoites, it required a 14-day dosing regimen. Poor adherence led to relapse rates as high as 30% in soldiers. The metabolic instability of the quinoline core, particularly at the 5-position, was identified as the primary cause of its rapid clearance.
The Solution: WR 238605 (Tafenoquine)
In 1978, scientists at WRAIR, collaborating with researchers like Carroll and LaMontagne , synthesized WR 238605. The design strategy focused on "metabolic blocking"—placing a bulky, lipophilic group at the 5-position to prevent the formation of unstable quinone-imine metabolites at that specific site, while retaining the 8-aminoalkylamino side chain essential for activity.
Chemical Evolution Diagram
The following diagram illustrates the structural evolution and logic from Pamaquine to Tafenoquine.
Caption: The structural evolution of 8-aminoquinolines. The transition to Tafenoquine involved specific targeting of the C-5 position to enhance metabolic stability.
Structure-Activity Relationship (SAR)
The efficacy of 5-phenoxy-8-aminoquinolines relies on a strict pharmacological scaffold.
Essential: Maintains antimalarial potency; removal leads to loss of activity.
Position 4
Methyl (-CH3)
Enhancing: Increases activity against blood schizonts compared to non-methylated analogs.
Position 8
1,4-pentanediamine side chain
Activity/Toxicity: Specific length and branching affect the therapeutic index. The terminal amine is critical for transport.
Technical Protocol: Synthesis of Tafenoquine
The synthesis of Tafenoquine is complex due to the need to install the phenoxy group and the specific side chain. Below is the Process Chemistry Route , optimized for scale and reproducibility, distinct from the original low-yield medicinal chemistry route.
Phase 1: Construction of the Quinoline Core
Principle: The quinoline ring is built via a Skraup-like condensation followed by chlorination to activate the ring for nucleophilic substitution.
Add the 2,5-dichloro-intermediate and heat to 100-120°C.
Selectivity Control: The 5-position is more electrophilic due to para-resonance with the quinoline nitrogen, allowing selective substitution over the 2-position.
Principle: The final steps involve introducing the hydrazine functionality (to install the amine) and attaching the side chain.
Protocol Steps:
Hydrazinolysis: React the 2-chloro intermediate with hydrazine hydrate. This displaces the 2-chloro group (or reduces a nitro precursor in alternative routes) to form the 8-amino functionality (after rearrangement/reduction steps depending on specific patent variation).
Note: In the GSK optimized route, a nitro group is often introduced earlier at position 8 via nitration, then reduced.
Side Chain Alkylation: React the 8-aminoquinoline core with N-(5-iodopentyl)phthalimide (or a similar protected halide).
Deprotection: Remove the phthalimide protecting group using hydrazine or methylamine to reveal the primary amine.
Salt Formation: Dissolve the free base in ethanol and add succinic acid to precipitate Tafenoquine Succinate .
Mechanism of Action & Pharmacogenomics
Tafenoquine is a prodrug . Its activity is dependent on metabolic activation, primarily via the Cytochrome P450 2D6 (CYP2D6) pathway.[4] This creates a unique dependency on the host's genetic profile.
Redox Cycling: The metabolites (likely quinone-imines) undergo redox cycling.[4]
ROS Generation: This cycling produces Hydrogen Peroxide (
) and Hydroxyl radicals ().
Targeting: Hypnozoites (dormant forms) are highly sensitive to oxidative stress due to suppressed antioxidant defense systems compared to active stages.
Mechanistic Pathway Diagram[4]
Caption: The mechanism of action requires CYP2D6 bioactivation to generate ROS, which selectively destroys the dormant hypnozoite reservoir.
References
Puri, S. K., & Dutta, G. P. (2003). Blood schizontocidal activity of WR 238605 (Tafenoquine) against Plasmodium cynomolgi and Plasmodium fragile infections in rhesus monkeys.[5][6] Acta Tropica.
Brueckner, R. P., et al. (1998). First-time-in-humans safety and pharmacokinetics of WR 238605, a new antimalarial.[6] American Journal of Tropical Medicine and Hygiene.
Lipshutz, B. H., et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering.
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria.[7] Clinical Microbiology Reviews.
Shanks, G. D., et al. (2001). A new primaquine analogue, tafenoquine (WR 238605), for prophylaxis against Plasmodium falciparum malaria. Clinical Infectious Diseases.
Application Note: Characterization of 5-(3-Fluorophenoxy)isoquinolin-8-amine as a ROCK Pathway Modulator
Introduction & Mechanistic Rationale 5-(3-Fluorophenoxy)isoquinolin-8-amine is a specialized research compound belonging to the isoquinolin-8-amine class. This scaffold is structurally significant in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanistic Rationale
5-(3-Fluorophenoxy)isoquinolin-8-amine is a specialized research compound belonging to the isoquinolin-8-amine class. This scaffold is structurally significant in medicinal chemistry as a privileged pharmacophore for inhibiting Rho-associated protein kinase (ROCK) .
Unlike earlier generation inhibitors (e.g., Fasudil) which utilize a sulfonamide linkage, the 5-phenoxy substitution pattern is often employed to enhance hydrophobic interactions within the kinase ATP-binding pocket, potentially improving potency and selectivity against homologous kinases like PKA or PKG.
Why This Protocol?
This guide provides a standardized workflow to validate 5-(3-Fluorophenoxy)isoquinolin-8-amine as a potent ROCK inhibitor. It moves beyond simple solubility to functional validation, focusing on:
Enzymatic Potency: Direct inhibition of ROCK1/ROCK2 isoforms.
Cellular Engagement: Modulation of the actomyosin cytoskeleton via Myosin Light Chain (MLC) phosphorylation.
Phenotypic Readout: Stress fiber disassembly in fibroblasts.
Signaling Pathway Visualization
To understand the assay logic, one must visualize the downstream effects of ROCK inhibition. The compound acts by blocking the phosphorylation of MYPT1, thereby activating myosin phosphatase and reducing p-MLC levels.
Figure 1: Mechanism of Action.[1][2] The compound inhibits ROCK, preventing the inactivation of MYPT1, which leads to reduced p-MLC and cytoskeletal relaxation.
Compound Preparation & Handling[2][3][4][5]
Critical Quality Attribute: The free amine at position 8 and the fluorophenoxy group make this compound lipophilic. Proper solubilization is prerequisite for assay reproducibility.
Parameter
Specification
Notes
Molecular Weight
~254.26 g/mol
Verify batch-specific CoA.
Primary Solvent
DMSO (Dimethyl sulfoxide)
Anhydrous, ≥99.9%.
Stock Concentration
10 mM or 20 mM
Avoid >50 mM to prevent precipitation upon freeze-thaw.
Storage
-20°C (Short term), -80°C (Long term)
Protect from light. Amine-rich heterocycles can be photo-sensitive.
Aqueous Solubility
Low
Do not dilute in aqueous buffer until immediately before use.
Protocol:
Weigh solid compound in a glass vial (avoid static-prone plastics).
Add calculated volume of DMSO to achieve 10 mM.
Vortex for 60 seconds; sonicate for 5 minutes if visual particulates remain.
Aliquot into amber tubes (20-50 µL) to avoid repeated freeze-thaw cycles.
Biochemical Assay: ROCK Enzymatic Inhibition
Method: ADP-Glo™ Kinase Assay (Luminescence) or FRET-based assay (Z'-LYTE™).
Rationale: Direct measurement of ATP-to-ADP conversion in the presence of the inhibitor.
Reagents
Enzyme: Recombinant Human ROCK1 (aa 17-535) and ROCK2 (aa 5-554).
Substrate: S6K substrate peptide (KRRRLASLR) or Long S6 Peptide.
Cofactor: ATP (Ultrapure).
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
Step-by-Step Protocol
Compound Dilution (Echo/Acoustic or Manual):
Prepare a 3-fold serial dilution of the compound in 100% DMSO (10 points).
Top concentration: 10 µM (final assay concentration).
Transfer 50 nL to a 384-well low-volume white plate.
Enzyme Addition:
Dilute ROCK1/2 enzyme to 2.5 ng/µL in Assay Buffer.
Add 2.5 µL of enzyme solution to the plate.
Pre-incubation: Incubate for 10-15 mins at RT to allow inhibitor binding.
Substrate Initiation:
Prepare Mix: 20 µM S6K peptide + 10 µM ATP (at Km_app) in Assay Buffer.
Add 2.5 µL of Substrate Mix to start reaction (Final Vol = 5 µL).
Normalize to High Control (DMSO + Enzyme + Substrate) and Low Control (No Enzyme).
Fit data to a 4-parameter logistic equation to determine IC₅₀ .
Expected Result: Potent ROCK inhibitors typically show IC₅₀ < 100 nM.
Cell-Based Assay: Target Engagement (p-MLC)
Rationale: To verify the compound penetrates the cell membrane and inhibits ROCK in a physiological context. ROCK inhibition results in the loss of phosphorylation on Myosin Light Chain 2 (MLC2) at Ser19.
Experimental Setup
Cell Line: A7r5 (Rat aortic smooth muscle) or NIH/3T3 (Fibroblasts).
Stimulation: Lysophosphatidic Acid (LPA) or Fetal Bovine Serum (FBS) to induce RhoA/ROCK activation.
Protocol
Seeding: Plate cells in 6-well plates (3 x 10⁵ cells/well). Culture overnight.
Starvation: Replace medium with Serum-Free Medium (0.1% BSA) for 24 hours to reduce basal p-MLC levels.
Treatment:
Pre-treat cells with 5-(3-Fluorophenoxy)isoquinolin-8-amine (0.1, 1.0, 10 µM) for 60 minutes.
Control: Include Y-27632 (10 µM) as a positive control.
Stimulation:
Add LPA (10 µM final) for 5-10 minutes to spike ROCK activity.
Note: This protocol assumes the standard activity profile of 5-substituted isoquinolin-8-amines. Always consult the specific Certificate of Analysis (CoA) for batch-specific impurities.
Application Note: Advanced Purification Strategies for 5-(3-Fluorophenoxy)isoquinolin-8-amine
Part 1: Executive Summary & Physicochemical Profile Introduction 5-(3-Fluorophenoxy)isoquinolin-8-amine is a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of ROCK (Rho-asso...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Profile
Introduction
5-(3-Fluorophenoxy)isoquinolin-8-amine is a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of ROCK (Rho-associated protein kinase) inhibitors and other kinase-targeting therapeutics. Its structure comprises an isoquinoline core substituted with a lipophilic fluorophenoxy group at the C5 position and a primary amine at the C8 position.[1]
Purification of this compound presents specific challenges due to the dual basicity (isoquinoline ring nitrogen and the C8 primary amine) and the lipophilicity introduced by the fluorophenoxy moiety.[1] Standard silica chromatography often results in significant "tailing" and yield loss due to irreversible adsorption.[1] This guide details optimized protocols to overcome these issues, ensuring high purity (>98%) and maximum recovery.
Physicochemical Properties & Solubility
Understanding the molecular behavior is prerequisite to selecting the correct purification vector.[1]
Good loading capacity for flash chromatography.[1]
Part 2: Purification Strategy & Logic
The purification workflow is non-linear and depends on the impurity profile (e.g., unreacted starting materials vs. palladium residues).[1] The following decision tree outlines the optimal path.
Figure 1: Decision matrix for the purification of 5-(3-Fluorophenoxy)isoquinolin-8-amine.
Part 3: Detailed Protocols
Protocol A: Acid-Base Extraction (Bulk Cleanup)
Objective: Remove non-basic impurities (e.g., phenols, neutral starting materials) and bulk Pd catalysts.[1]
Mechanism: The isoquinoline nitrogen is protonated at pH < 4, rendering the molecule water-soluble.[1] Neutral lipophilic impurities remain in the organic phase.[1]
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL/g).
Acidification: Extract the organic layer 3 times with 1.0 M HCl .
Note: The product moves to the aqueous phase (yellow/orange solution).[1]
Check: TLC the organic layer.[1] If the product remains, the acid concentration may be too low; adjust to 2.0 M HCl if necessary.
Wash: Wash the combined acidic aqueous layers once with a small volume of DCM to remove trapped lipophiles.[1]
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~10 using 4.0 M NaOH or saturated Na2CO3 .
Observation: The product will precipitate as a solid or oil out of solution.[1]
Extraction: Extract the basic aqueous mixture 3 times with DCM (Dichloromethane).[1]
Why DCM? Isoquinolines have better solubility in DCM than EtOAc.[1]
Drying: Dry combined organics over Na2SO4 , filter, and concentrate.
Protocol B: Buffered Flash Chromatography
Objective: Separation of regioisomers or polar byproducts.[1]
Challenge: The basic nitrogens interact with silanol groups on silica, causing peak tailing.[1]
Solution: Use an amine modifier to block silanol sites.[1]
Stationary Phase: Spherical Silica Gel (20-40 µm).[1]
Mobile Phase B: 10% Methanol in DCM containing 1% NH4OH (28% aq) or 2% Triethylamine (TEA) .[1]
Preparation Tip: Premix the MeOH and NH4OH/TEA before adding to DCM to prevent miscibility issues.
Gradient Table:
Time (CV)
% Mobile Phase B
Description
0 - 2
0%
Column Equilibration
2 - 5
0% -> 10%
Elute non-polar impurities
5 - 15
10% -> 40%
Product Elution Window
| 15 - 20 | 40% -> 100% | Flush column |
Loading: Dissolve crude in a minimum volume of DCM. If solubility is poor, use a "dry load" technique by adsorbing the crude onto Celite or silica (1:2 ratio).[1]
Protocol C: Salt Recrystallization (High Purity/Scale-Up)
Objective: Obtaining crystalline solid with >99% purity and long-term stability.
Mechanism: The 8-aminoisoquinoline forms a stable salt with strong acids.[1] The HCl salt is preferred for stability.[1]
Dissolution: Dissolve the free base (from Protocol A or B) in Isopropanol (IPA) or Ethanol (5 mL/g) at 50°C.
Salt Formation: Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or 1.25M HCl in EtOH).[1]
Observation: The solution may darken initially.[1]
Crystallization: Allow the solution to cool slowly to room temperature.
Induction: If no precipitate forms, scratch the glass or add diethyl ether dropwise until turbidity persists.[1]
Isolation: Filter the solid and wash with cold Diethyl Ether or MTBE .[1]
Drying: Dry under vacuum at 40°C to remove residual solvents.[1]
Part 4: Quality Control & Validation
Every batch must be validated against the following criteria to ensure structural integrity and purity.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
Gradient: 5% to 95% ACN over 10 mins.
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[1]
Success Criteria: Single peak >98% area integration.
NMR Diagnostics (1H NMR in DMSO-d6)
Isoquinoline Singlet: Look for the distinctive singlet at ~9.0-9.5 ppm (H1 proton, adjacent to N).[1]
Amine Protons: Broad singlet at ~6.0-7.0 ppm (exchangeable with D2O).
Fluorophenoxy Splitting: The fluorine on the phenoxy ring will cause characteristic multiplet splitting patterns in the 6.8-7.5 ppm aromatic region.[1]
Part 5: References
Mishra, M., et al. (2018).[1] Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.[1] Retrieved from [Link][1]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 53394628, 5-(3-Fluorophenoxy)isoquinolin-8-amine. Retrieved from [Link]
A Robust and Validated LC-MS/MS Method for the Quantification of 5-(3-Fluorophenoxy)isoquinolin-8-amine in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) met...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(3-Fluorophenoxy)isoquinolin-8-amine in human plasma. The isoquinoline scaffold is a significant pharmacophore in drug discovery, making reliable quantification methods essential for preclinical and clinical development.[1][2][3] This protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method has been developed and validated according to the principles outlined in the regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making it suitable for regulated bioanalysis in support of pharmacokinetic (PK) and toxicokinetic (TK) studies.[4][5][6][7]
Introduction and Scientific Rationale
5-(3-Fluorophenoxy)isoquinolin-8-amine is a small molecule featuring an isoquinoline core, a structure prevalent in numerous biologically active compounds.[8][9][10] The development of novel therapeutics containing such moieties requires a precise understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[11][12]
The primary objective of this work was to establish a self-validating analytical method that provides trustworthy quantitative data. The causality behind our experimental choices is grounded in established bioanalytical principles. We selected a stable isotope-labeled internal standard (SIL-IS) because its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization, thereby correcting for variability.[13][14][15] The sample preparation, chromatographic separation, and mass spectrometric detection parameters were optimized to minimize matrix effects and maximize sensitivity and reproducibility.[16][17]
Analyte and Internal Standard (IS) Properties
A thorough understanding of the analyte's properties is foundational to method development.
Solvents: LC-MS grade acetonitrile, methanol, and water.
Additives: Formic acid (Optima™ LC/MS grade).
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant) sourced from an accredited vendor.
Stock and Working Solutions Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and IS reference standards into separate 2 mL volumetric flasks. Dissolve in methanol to volume.
Analyte Working Solutions (for Calibration Curve & QCs): Serially dilute the analyte primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking into plasma.
Internal Standard (IS) Working Solution (200 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][20]
Aliquot Samples: Into a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (blank, standard, QC, or unknown).
Add IS/Precipitation Solvent: Add 200 µL of the IS working solution (200 ng/mL in acetonitrile) to each tube.
Vortex: Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
Dilute (Optional): Add 100 µL of water containing 0.1% formic acid to the supernatant to reduce the organic content, improving peak shape for early-eluting compounds.
Inject: Inject 5 µL of the final solution onto the LC-MS/MS system.
LC-MS/MS System and Conditions
The chromatographic and mass spectrometric conditions are optimized for selectivity, speed, and sensitivity.
A reversed-phase C18 column is chosen for its excellent retention and separation of moderately hydrophobic compounds like the analyte.[21][22] A phenyl-based column could also be considered for alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte.[23][24]
Parameter
Condition
LC System
UHPLC System (e.g., Waters ACQUITY, Thermo Vanquish)
Column
Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature
40°C
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
0.5 mL/min
Injection Volume
5 µL
Gradient Elution
See table below
LC Gradient Table:
Time (min)
Flow Rate (mL/min)
%A
%B
0.00
0.5
95
5
0.20
0.5
95
5
1.50
0.5
5
95
2.00
0.5
5
95
2.10
0.5
95
5
2.50
0.5
95
5
The method utilizes a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification. The primary amine on the isoquinoline ring readily protonates, making positive ESI highly efficient.[8]
Parameter
Setting
MS System
Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
550°C
Gas 1 (Nebulizer)
50 psi
Gas 2 (Heater)
60 psi
Curtain Gas
35 psi
Collision Gas
Nitrogen
MRM Transitions and Compound-Dependent Parameters:
The fragmentation of fluorinated aromatic compounds can be complex; however, cleavage of the ether linkage and fragmentation of the isoquinoline ring are common pathways.[25][26][27] These transitions must be empirically optimized by infusing a standard solution of the analyte and IS into the mass spectrometer.
Compound
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3)
Collision Energy (eV)
Dwell Time (ms)
Analyte
255.1
145.1 (isoquinolin-8-amine fragment)
35 (Optimized)
100
Analyte (Confirming)
255.1
118.1 (further fragmentation)
45 (Optimized)
100
IS
259.1
149.1 (d4-isoquinolin-8-amine fragment)
35 (Optimized)
100
Method Validation Protocol
A comprehensive validation was performed to demonstrate that the method is reliable and fit-for-purpose, adhering to FDA and EMA guidelines.[28][29][30]
Workflow and Validation Logic
The following diagrams illustrate the overall experimental workflow and the logic underpinning the validation process.
Caption: High-level workflow from sample preparation to final quantification.
Caption: Logical relationship of key experiments in bioanalytical method validation.
Acceptance Criteria
All validation experiments must meet the following criteria, which are standard in the industry for regulated bioanalysis.[5][31]
Validation Parameter
Acceptance Criteria
Selectivity
No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least 6 unique blank matrix sources.
Calibration Curve
Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy
Mean concentration of QC samples (LQC, MQC, HQC) must be within ±15% of the nominal value. For LLOQ, it must be within ±20%.
Precision
Coefficient of variation (%CV) for QC samples (LQC, MQC, HQC) must not exceed 15%. For LLOQ, %CV must not exceed 20%.
Matrix Factor
The IS-normalized matrix factor at LQC and HQC levels should have a %CV ≤ 15% across at least 6 matrix sources.
Recovery
Recovery should be consistent and precise. The %CV of recovery across LQC, MQC, and HQC levels should be ≤ 15%.
Stability
Mean concentration of stability QCs must be within ±15% of nominal values (compared to freshly prepared samples).
Trustworthiness and Self-Validation
The trustworthiness of this method is built upon a multi-faceted approach:
Use of a SIL-IS: This is the most critical component for ensuring accuracy. By normalizing the analyte response to that of an ideal internal standard, the method inherently corrects for variations in sample preparation, injection volume, and ionization efficiency.[13][32]
System Suitability: Before each analytical run, a system suitability test (e.g., injecting the ULOQ standard multiple times) is performed to confirm the performance of the LC-MS/MS system.
QC Samples: The inclusion of low, medium, and high concentration QC samples in every analytical batch serves as a real-time validation of the run's performance. If the QCs meet the acceptance criteria, it provides high confidence in the accuracy and precision of the unknown sample results within that batch.[29]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, robust, and sensitive protocol for the quantification of 5-(3-Fluorophenoxy)isoquinolin-8-amine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been designed with regulatory compliance in mind and is validated to meet the stringent requirements for bioanalytical data used in support of drug development programs.
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
Technology Networks. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
ResearchGate. (2024). Usage of internal standards in LC-MS/MS analysis?. [Link]
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
National Center for Biotechnology Information. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. [Link]
Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. [Link]
National Center for Biotechnology Information. (n.d.). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. [Link]
SciELO. (2025). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). [Link]
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. [Link]
ResearchGate. (2025). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). [Link]
MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]
National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
Kyung Hee University. (2025). Simultaneous Quantification of Biogenic Amines and their Metabolites in Mice Tissue by Combining Ultraviolet and Integrated Pulsed Amperometric Detectors. [Link]
MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]
Frontiers. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]
ResearchGate. (2022). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. [Link]
common problems in 5-phenoxy-8-aminoquinoline synthesis
Technical Support Center: 5-Phenoxy-8-Aminoquinoline Synthesis Current Status: OPEN Operator: Senior Application Scientist Ticket ID: 5P-8AQ-SYNTH-001[1] Welcome to the Technical Support Center You have reached the speci...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Phenoxy-8-Aminoquinoline SynthesisCurrent Status: OPEN
Operator: Senior Application Scientist
Ticket ID: 5P-8AQ-SYNTH-001[1]
Welcome to the Technical Support Center
You have reached the specialized support hub for the synthesis of 5-phenoxy-8-aminoquinoline scaffolds. This structural motif is the pharmacophore of critical antimalarial drugs like Tafenoquine and Primaquine analogs.
This guide does not offer generic advice. It addresses the three "Kill Steps" where 80% of syntheses fail: The SNAr Coupling , The Nitro Reduction , and Oxidative Degradation .
Module 1: The SNAr Coupling (Ether Installation)
The Scenario: You are reacting a 5-chloro-8-nitroquinoline derivative with a phenol to install the 5-phenoxy group.[1]
Common Symptom: Low yield, presence of a stubborn yellow solid impurity that does not move on TLC/HPLC, or "stalled" conversion.[1]
Troubleshooting Guide: "The Hydrolysis Trap"
Diagnostic Question
Root Cause Analysis
Corrective Action
Is the impurity bright yellow and polar?
Hydrolysis. The 5-chloro group is highly activated by the 8-nitro group.[1] Trace water competes with the phenoxide, creating 5-hydroxy-8-nitroquinoline .[1] This byproduct is a catalytic dead-end.[1]
Azeotropic Drying: Do not rely on "anhydrous" bottle solvents. Azeotrope your phenol/base mixture with toluene before adding the quinoline.
Is the reaction turning into a black tar?
Thermal Decomposition. SNAr at the 5-position is sterically hindered (peri-interaction with H-4).[1] Forcing the temp >140°C degrades the nitro group.
Solvent Switch: Switch from DMF (decomposes at high T) to DMSO or NMP . Keep T < 120°C. Use a phase transfer catalyst (18-crown-6) if using solid KOH.[1]
Is the conversion stuck at 60-70%?
Counter-Ion Effect. The phenoxide nucleophilicity is dampened by tight ion pairing with Potassium/Sodium.[1]
Add Solubilizer: Add 10 mol% 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+).[1] This "naked" anion effect can boost rate by 10x.
Visualizing the Pathway (The Competition)
Figure 1: The critical competition between phenoxy-substitution and hydrolysis. Water must be excluded to <0.1%.
Module 2: The Nitro Reduction (Amine Formation)
The Scenario: You have the 5-phenoxy-8-nitro intermediate and need to reduce it to the amine.[1]
Common Symptom: MS shows M+4 peaks, product is not active, or yield is surprisingly low despite "clean" TLC.[1]
Troubleshooting Guide: "The Over-Reduction Hazard"
Diagnostic Question
Root Cause Analysis
Corrective Action
Mass Spec shows M+4 peak?
Ring Hydrogenation. The electron-deficient pyridine ring of the quinoline is susceptible to reduction, forming 1,2,3,4-tetrahydroquinoline .[1] This destroys aromaticity and activity.
Poison the Catalyst: If using Pd/C, add thiophene or use Pt/C (sulfided) .[1] Alternatively, switch to chemical reduction (Fe/Acetic Acid) which is chemoselective for Nitro groups.[1]
Product is purple/red?
Azo/Hydrazo Intermediates. Incomplete reduction. Common with Hydrazine/Raney Ni if the catalyst is old or stoichiometry is off.
Force Completion: Increase temperature to 60°C. If using Fe/AcOH, ensure vigorous mechanical stirring (heterogeneous reaction).
Loss of the Phenoxy group?
Hydrogenolysis. Rare, but if the phenol has halogens (e.g., 4-chlorophenoxy), Pd/H2 will strip the halogen off.[1]
Avoid Pd: Use Iron (Fe) powder in Ammonium Chloride or Acetic Acid.[1] This method is gentle on halogens and ether linkages.
Protocol: Chemoselective Iron Reduction (The "Safe" Route)
Recommended over Hydrogenation for first-time synthesis to avoid ring saturation.[1]
Dissolve: 1.0 eq of 5-phenoxy-8-nitroquinoline in Ethanol/Water (4:1 ratio).
Add: 5.0 eq of Iron Powder (325 mesh) and 0.5 eq of Ammonium Chloride (or Acetic Acid).
Reflux: Heat to vigorous reflux (80°C) for 2-4 hours.
Monitor: TLC will show the disappearance of the yellow nitro spot and appearance of a fluorescent blue/green amine spot.
Workup: Filter hot through Celite (caution: pyrophoric iron waste). Basify filtrate with NaHCO3, extract with EtOAc.
Module 3: Isolation & Stability (The "Black Tar" Issue)
The Scenario: You isolated the product, it looked great, but the next morning it is a black, gummy mess.
Common Symptom: Oxidative polymerization (Quinone Imine formation).[1]
Troubleshooting Guide: "Stabilizing the Unstable"
Q: Why does my product turn black?A: Free-base 8-aminoquinolines are extremely electron-rich.[1] They react with atmospheric oxygen to form quinone imines, which then polymerize.[1] Never store the free base.
Q: How do I store it long-term?A: You must convert it to a salt immediately after isolation.[1]
Option A (Tafenoquine Standard):Succinate Salt .[1] Dissolve free base in minimal Ethanol, add 1.0 eq Succinic acid.[1] The salt crystallizes and is stable for years.
Option B (General Lab):Dihydrochloride Salt .[1] Bubble HCl gas into the ethereal solution of the amine. Note: HCl salts are hygroscopic; store in a desiccator.
Visualizing the Stability Workflow
Figure 2: The "Race Against Time."[1] Isolate as a salt immediately to prevent oxidative degradation.
References & Validated Sources
Tafenoquine Synthesis & Impurity Profiling
Source: "An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine."
Citation:Org.[1][2] Process Res. Dev. 2022.[1][3][4]
Relevance: Defines the standard SNAr conditions and identifies the "Impurity 9a" (hydrolysis byproduct).
Technical Support: Stability Protocol for 5-(3-Fluorophenoxy)isoquinolin-8-amine
Executive Summary: The "Red Flag" Chemistry 5-(3-Fluorophenoxy)isoquinolin-8-amine is a sensitive research reagent.[1] Its instability arises from the electron-rich primary amine at position 8 , which is electronically c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Red Flag" Chemistry
5-(3-Fluorophenoxy)isoquinolin-8-amine is a sensitive research reagent.[1] Its instability arises from the electron-rich primary amine at position 8 , which is electronically coupled to the isoquinoline nitrogen. This structural motif makes the molecule highly susceptible to oxidative deamination and oxidative coupling , particularly in solution.
Immediate Action Required:
Never store in DMSO at room temperature for >24 hours.
Always purge solvents with Argon/Nitrogen before dissolution.[1]
Protect from light (amber vials are mandatory).[1]
Technical Deep Dive: Mechanisms of Degradation
To prevent degradation, one must understand the specific pathways driving it. This molecule faces three primary threats in solution:
A. Auto-Oxidation (The "Browning" Effect)
The 8-amino group is electron-donating.[1] In the presence of dissolved oxygen, it undergoes radical abstraction, leading to the formation of imino-quinoid species and azo-dimers . This manifests visually as a color change from pale yellow to dark brown or red.[1]
B. DMSO-Mediated Oxidation
While DMSO is the standard solvent for high-throughput screening, it is not inert.[1] DMSO can act as an oxidant (similar to Swern or Kornblum oxidation mechanisms) toward primary amines, especially if the DMSO contains trace water or is exposed to light, generating formaldehyde and dimethyl sulfide byproducts that react with the amine.
C. Photolytic Instability
The isoquinoline core absorbs UV/Blue light. Excitation can lead to radical formation at the ether linkage (5-phenoxy position), potentially causing cleavage or ring isomerization.[1]
Visualization: Degradation Pathways
The following diagram outlines the chemical fate of the molecule under poor storage conditions.
Figure 1: Mechanistic pathways leading to degradation.[1] Note that the primary amine oxidation (top path) is the dominant cause of solution discoloration.
Troubleshooting Guides
Module A: Discoloration of Stock Solution
Symptom: The DMSO stock solution turned from yellow to dark brown/red after 48 hours at 4°C.
Potential Cause
Validation Check
Corrective Action
Oxidative Coupling
Run LC-MS. Look for [M-1] or [2M-2] peaks (dimers).[1]
Discard solution. Prepare fresh stock using the Argon Purge Protocol (see Section 4).
Photodegradation
Was the vial clear glass? Was it left on a benchtop?
Use amber glass vials. Wrap existing vials in aluminum foil immediately.
Contaminated DMSO
Check DMSO grade. Is it "Anhydrous" or standard?
Use only Anhydrous DMSO (≥99.9%) packed under inert gas.[1]
Module B: Precipitation Upon Dilution
Symptom: Adding the DMSO stock to cell culture media or assay buffer causes cloudiness.
Potential Cause
Validation Check
Corrective Action
Solubility Limit
The 3-fluorophenoxy group is lipophilic.[1] Check final concentration.
Step-down dilution: Dilute DMSO stock 1:10 into PBS before adding to media. Keep final DMSO < 0.5%.[1]
pH Shock
Is the buffer pH > 8.0?
The amine is basic; high pH reduces solubility. Maintain pH 7.2–7.4 .
Salt Formation
Are phosphates/sulfates present at high conc?
Use Tris or HEPES buffers to avoid "salting out" the amine.
Validated Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Use this protocol for all long-term storage (>1 week).[1]
Materials:
Anhydrous DMSO (Sigma-Aldrich or equivalent, Sure/Seal™ bottle).[1]
Argon or Nitrogen gas line with a glass pipette tip.[1]
Aliquot the stock solution immediately after preparation into single-use volumes (e.g., 20 µL).
Store aliquots at -80°C.
Never refreeze an aliquot once thawed.[1] Discard the remainder.
Visual Troubleshooting Logic
Use this flow to diagnose issues during your experiment.
Figure 2: Decision matrix for diagnosing solution stability issues.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO?A: Ethanol is generally not recommended for long-term storage of this compound.[1] While the solubility might be sufficient, ethanol is more volatile and harder to keep anhydrous. DMSO is preferred for its high boiling point and solvation power, provided it is anhydrous.[1]
Q: My compound arrived as a solid but looks slightly off-white/tan. Is it bad?A: Not necessarily. 8-aminoisoquinolines often darken slightly on the surface due to air contact during shipping.[1] If the purity by LC-MS is >95%, it is usable.[1] If it is dark brown or sticky, contact the supplier.
Technical Support Center: Overcoming Resistance to 5-(3-Fluorophenoxy)isoquinolin-8-amine in Cell Lines
Document ID: TSC-TKI-2026-02-23 Introduction Welcome to the technical support center for 5-(3-Fluorophenoxy)isoquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals i...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-TKI-2026-02-23
Introduction
Welcome to the technical support center for 5-(3-Fluorophenoxy)isoquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound. Based on its structural characteristics, 5-(3-Fluorophenoxy)isoquinolin-8-amine is hypothesized to function as a tyrosine kinase inhibitor (TKI). This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to acquired resistance in cell lines, a common phenomenon observed with TKIs.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development of resistance to 5-(3-Fluorophenoxy)isoquinolin-8-amine.
Q1: My cancer cell line, initially sensitive to 5-(3-Fluorophenoxy)isoquinolin-8-amine, has developed resistance. What are the likely mechanisms?
A1: Acquired resistance to TKIs like 5-(3-Fluorophenoxy)isoquinolin-8-amine is a multifaceted process.[3][4] The primary mechanisms can be broadly categorized as follows:
On-target alterations: These are genetic changes in the direct molecular target of the drug.
Secondary mutations: The most common on-target mechanism involves the emergence of new mutations in the kinase domain of the target protein. These mutations can interfere with drug binding, often by altering the conformation of the ATP-binding pocket. A classic example is the "gatekeeper" mutation, which is located in a critical region of the kinase domain.[1]
Gene amplification: The cancer cells may increase the number of copies of the target gene, leading to overexpression of the target protein. This increased protein level can overwhelm the inhibitory capacity of the drug.[1][5]
Bypass signaling pathway activation (Off-target): Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. This "bypass" allows for the continued activation of downstream proliferative and survival signals, rendering the drug ineffective.[6][7] Common bypass tracks include the activation of other receptor tyrosine kinases (RTKs) such as MET, AXL, or EGFR.[6][8][9]
Increased drug efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell. This reduces the intracellular concentration of the TKI, preventing it from reaching its target in sufficient amounts.[10][11][12][13][14]
Histological transformation: In some cases, the cancer cells may undergo a fundamental change in their cellular identity, such as an epithelial-to-mesenchymal transition (EMT). This process can reduce the cell's dependence on the original signaling pathway that was targeted by the drug.[1]
Q2: How can I confirm that my cell line has developed resistance?
A2: The first step is to quantify the level of resistance. This is typically done by performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of 5-(3-Fluorophenoxy)isoquinolin-8-amine in both the parental (sensitive) and the suspected resistant cell lines. A significant increase (typically >3-fold) in the IC50 value for the resistant line compared to the parental line confirms the development of resistance.[15][16][17][18]
Q3: What is a general workflow to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is crucial to pinpoint the mechanism of resistance. The following workflow provides a logical sequence of experiments:
Caption: A general experimental workflow for investigating and overcoming TKI resistance.
Part 2: Troubleshooting Guides
This section provides detailed guidance for specific experimental issues you may encounter.
Problem 1: The IC50 of 5-(3-Fluorophenoxy)isoquinolin-8-amine has significantly increased in my long-term treated cell line.
Potential Cause
Troubleshooting Steps & Explanation
Development of an on-target mutation
1. Western Blot Analysis: Lyse both parental and resistant cells and perform a western blot to probe for the phosphorylated (active) and total levels of the suspected target kinase. If the target remains phosphorylated in the resistant cells in the presence of the drug, it suggests an on-target resistance mechanism.[1] 2. Gene Sequencing: Extract genomic DNA from both cell lines and sequence the coding region of the target kinase gene. Compare the sequences to identify any new mutations in the resistant cell line.[19][20][21]
Activation of a bypass signaling pathway
1. Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple RTKs simultaneously. This can help identify which alternative pathway has been upregulated in the resistant cells. 2. Western Blot Validation: Once a candidate bypass pathway is identified, validate its activation by performing a western blot for the phosphorylated and total levels of the key proteins in that pathway (e.g., p-MET, MET, p-AKT, AKT).[6]
Increased drug efflux
1. Drug Accumulation Assay: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123, to measure drug efflux. A lower accumulation of the fluorescent substrate in the resistant cells compared to the parental cells indicates increased efflux pump activity. 2. Western Blot for ABC Transporters: Analyze the protein expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) in both cell lines.[11][14]
Problem 2: Western blot analysis shows that the primary target of 5-(3-Fluorophenoxy)isoquinolin-8-amine is inhibited in the resistant cells, but downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) remain active.
Potential Cause
Troubleshooting Steps & Explanation
Bypass signaling pathway activation
This is a classic sign of bypass track activation.[6][7][22] 1. Identify the bypass pathway: As described in Problem 1, use a phospho-RTK array or a targeted western blot approach to identify the activated alternative pathway. 2. Test combination therapy: Once the bypass pathway is identified, test the efficacy of combining 5-(3-Fluorophenoxy)isoquinolin-8-amine with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor if MET is activated).[23][24][25][26][27]
Mutations in downstream signaling components
In some cases, mutations can occur in proteins downstream of the primary target, leading to their constitutive activation. 1. Sequence downstream genes: Sequence key downstream signaling molecules like KRAS, BRAF, or PIK3CA to check for activating mutations.
Problem 3: How do I design an experiment to test for synergistic effects of a combination therapy?
Experimental Design & Analysis
Explanation
Checkerboard Assay
1. Set up a dose-response matrix: In a 96-well plate, create a matrix of concentrations of 5-(3-Fluorophenoxy)isoquinolin-8-amine and the second drug. This "checkerboard" design allows for the testing of multiple concentration combinations.[28] 2. Perform a cell viability assay: After treating the cells with the drug combinations for a set period (e.g., 72 hours), perform a cell viability assay.
Synergy Analysis
1. Calculate the Combination Index (CI): Use the Chou-Talalay method to calculate the Combination Index (CI) for each drug combination. The CI value indicates the nature of the drug interaction.[29][30] - CI < 1: Synergistic effect - CI = 1: Additive effect - CI > 1: Antagonistic effect 2. Use synergy software: Software packages like SynergyFinder or CompuSyn can be used to analyze the data and generate CI values and isobolograms.[28][31][32]
Part 3: Key Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay using MTT
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[33]
Drug Preparation: Prepare serial dilutions of 5-(3-Fluorophenoxy)isoquinolin-8-amine in cell culture medium.
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).[33]
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Normalize the data to the vehicle control and use non-linear regression to fit a dose-response curve and calculate the IC50 value.[15][16]
Protocol 2: Western Blot for Phosphorylated and Total Protein
Cell Lysis: Treat cells with 5-(3-Fluorophenoxy)isoquinolin-8-amine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-RTK or anti-total-RTK) diluted in blocking buffer overnight at 4°C.
Washing: Wash the membrane three times with TBST.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane three times with TBST.
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
Part 4: Visualizing Resistance Mechanisms
Diagram 1: Common Mechanisms of Acquired Resistance to TKIs
Caption: Overview of on-target, bypass, and drug efflux resistance mechanisms.
References
Y. O. Y. et al. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies.
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
J. A. et al. (2010, April 12). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. PubMed.
A. R. S. et al. (2021, September 26). Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. MDPI.
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
A. V. et al. (2020, May 26). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology.
F. P. et al. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies.
S. K. S. et al.
I. A. et al.
S. K. S. et al.
SynergyFinder.
A. H. et al. (2005, February 15). Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters. PubMed.
C. L. et al. Overcoming ABC transporter-mediated multidrug resistance: The dual role of tyrosine kinase inhibitors as multitargeting agents. ClinPGx.
(PDF) Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters.
Mechanisms of acquired resistance to TKIs. Mechanisms of acquired... | Download Scientific Diagram.
K. F. T. et al. (2017, October 1). Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. PubMed.
A. S. et al. (2022, January 25). Overcoming resistance mechanisms to kinase inhibitors | OTT. Dove Medical Press.
Y. O. et al. (2025, May 5). Strategies Beyond 3rd EGFR-TKI Acquired Resistance: Opportunities and Challenges.
A. A. et al. (2017, January 13).
H. Z. et al. (2025, July 1).
I. A. et al. (2023, August 9). SynergyFinder 2.
Y. Y. J. et al. Analysis of bypass signaling in EGFR pathway and profiling of bypass genes for predicting response to anticancer EGFR tyrosine kinase inhibitors. Molecular BioSystems (RSC Publishing).
I. A. et al.
BenchChem. Technical Support Center: Overcoming Drug Resistance in Cell Lines.
M. C. et al.
J. A. E. et al. (2013, September 24). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PMC.
Y. Z. et al. (2024, November 7). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers.
Azure Biosystems. (2025, January 29).
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
Visikol. (2022, June 7).
N. W. et al. Mapping global signaling state during switched RTK activation to identify the essential features of bypass resistance in cancer. Early Career Research.
Proposal of a mechanism for the bypass signaling pathway in NSCLC that emerges upon persistent treatment with EGFR-TKIs.
A. D. et al. (2024, January 5).
W. C. et al. An experimental workflow for investigating anoikis resistance in cancer metastasis. PMC.
Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology.
Today's Clinical Lab. (2021, March 16). Combating Cancer Drug Resistance in One Easy Step.
Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
C. H. et al. (2025, December 27).
M. N. et al. (2017, June 15). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In. Sorger Lab.
Frontline Genomics. (2023, April 24). Untangling TKI resistance in lung cancer.
J. P. et al. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
E. M. K. et al. (2020, May 15).
EurekAlert! (2021, August 10).
The ROS1ders. (2023, March 8). Why Did My TKI Stop Working? Targeted Therapy and Acquired Resistance.
Graphviz. (2024, September 28). DOT Language.
D. T. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
University of Cambridge. (2022, December 21). Method developed to identify treatment resistant cancer cells in tumours.
Technical Support Center: Purification of Fluorinated Isoquinolines
Welcome to the technical support center for the purification of fluorinated isoquinolines. The strategic incorporation of fluorine into the isoquinoline scaffold is a powerful tool in medicinal chemistry, often enhancing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of fluorinated isoquinolines. The strategic incorporation of fluorine into the isoquinoline scaffold is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. However, these same modifications introduce unique and significant challenges to the purification process.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of purifying these valuable compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of fluorinated isoquinolines in a question-and-answer format.
Q1: Why is my fluorinated isoquinoline showing significant peak tailing in reverse-phase HPLC, especially on a C18 column?
A1: The primary cause of peak tailing for fluorinated isoquinolines is a combination of the basicity of the isoquinoline nitrogen and secondary interactions with the silica-based stationary phase.
Mechanism of Tailing: Standard silica-based columns (like C18) have residual acidic silanol groups (Si-OH) on their surface. The basic nitrogen of the isoquinoline can become protonated and interact ionically with these deprotonated, negatively charged silanols. This strong, secondary interaction, in addition to the primary hydrophobic interaction with the C18 chains, leads to a "stick-and-slip" effect on the column, resulting in a tailed peak shape.[1][2]
Impact of Fluorine: The presence of a highly electronegative fluorine atom can decrease the pKa of the isoquinoline nitrogen, making it less basic.[3][4] While this might seem beneficial, the effect is often not sufficient to completely prevent the problematic interactions with silanols. The position of the fluorine atom is critical; its influence diminishes with distance from the nitrogen.[3]
Troubleshooting Steps:
Mobile Phase Modification (Acid Addition): The most common and effective solution is to add a small amount of an acidic modifier to your mobile phase.
Action: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phase components.
Rationale: The acid protonates the residual silanol groups, effectively neutralizing their negative charge and preventing the ionic interaction with your protonated basic compound.[5] This leads to a more symmetrical peak shape.
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated," meaning the residual silanols are chemically masked.
Action: Switch to a column specifically designed for the analysis of basic compounds. These columns have minimal accessible silanols.
Rationale: By minimizing the source of the secondary interaction, you can significantly improve peak shape even without mobile phase modifiers.[1]
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your fluorinated isoquinoline.
Action: If the pKa is known or can be estimated, use a buffer to control the mobile phase pH. A pH below 3 is generally effective at suppressing silanol ionization.[6]
Rationale: At a low pH, both the analyte (as a protonated base) and the silanols (in their neutral form) are less likely to engage in strong ionic interactions.
Q2: I'm struggling to separate regioisomers of my fluorinated isoquinoline. They are co-eluting or have very poor resolution.
A2: The separation of regioisomers is challenging because they often have very similar physicochemical properties, such as polarity and molecular weight. [7] The key to their separation lies in exploiting subtle differences in their interaction with the stationary phase.
Troubleshooting Strategies:
Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) Column: These stationary phases offer alternative separation mechanisms beyond simple hydrophobicity.
Action: Replace your standard C18 column with a PFP or Phenyl-Hexyl column.
Rationale:
PFP Columns: These columns are particularly effective for separating halogenated compounds and positional isomers.[8] They provide multiple interaction modes, including hydrophobic, dipole-dipole, and π-π interactions. The electron-rich PFP ring can interact differently with the varied electron distributions of the fluorinated isoquinoline regioisomers.[8][9]
Phenyl-Hexyl Columns: These offer a different selectivity based on π-π interactions between the phenyl rings of the stationary phase and your aromatic analyte.
Explore Orthogonal Chromatography Techniques: If one method fails, a technique with a completely different separation mechanism is often successful.
Action: Consider using Supercritical Fluid Chromatography (SFC) or Hydrophilic Interaction Liquid Chromatography (HILIC).
Rationale:
SFC: This technique uses supercritical CO2 as the main mobile phase and is considered a form of normal-phase chromatography.[10] It excels at separating isomers and structurally similar compounds and is often orthogonal to reverse-phase HPLC.
HILIC: This method is suitable for polar compounds and uses a polar stationary phase with a high organic content mobile phase.[11][12] It can provide unique selectivity for polar fluorinated isoquinolines.
Optimize Mobile Phase and Temperature:
Action: Systematically screen different organic modifiers (e.g., methanol vs. acetonitrile) and temperatures.
Rationale: Acetonitrile and methanol have different properties that can affect selectivity. Temperature can also influence the interactions between the analyte and the stationary phase, sometimes improving resolution.[13]
Q3: My fluorinated isoquinoline has poor solubility in the initial mobile phase conditions, leading to peak distortion and poor recovery.
A3: Poor solubility at the point of injection is a common issue, especially with highly crystalline or lipophilic compounds. This can cause the sample to precipitate on the column head, leading to broad or split peaks.
Troubleshooting Steps:
Match Injection Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the initial mobile phase.
Action: If your gradient starts at 95% water / 5% acetonitrile, try to dissolve your sample in this mixture.
Rationale: This prevents the solvent mismatch that can cause precipitation upon injection.
Use a Stronger, Miscible Injection Solvent: If solubility in the initial mobile phase is too low, use a stronger solvent, but keep the injection volume small.
Action: Dissolve the sample in a solvent like DMSO or DMF, but inject the smallest volume possible (e.g., 1-5 µL).
Rationale: A small injection volume minimizes the "plug" of strong solvent hitting the column, which can distort peak shapes. The mobile phase should quickly dilute the injection solvent.
Modify the Initial Gradient Conditions:
Action: Increase the percentage of organic solvent at the start of your gradient (e.g., from 5% to 20% acetonitrile).
Rationale: This can improve the solubility of your compound as it enters the column, but be aware that it may reduce the retention of early-eluting impurities.
Frequently Asked Questions (FAQs)
What is the best general-purpose column for purifying fluorinated isoquinolines?
While a modern, base-deactivated C18 column is a good starting point, a Pentafluorophenyl (PFP) column is often a superior choice.[8][9] It offers enhanced selectivity for halogenated compounds and positional isomers, which are common challenges with this class of molecules.[8]
How can I remove highly polar, process-related impurities?
If you are using reverse-phase HPLC, highly polar impurities will elute in the void volume. If these are difficult to separate from your product, consider an orthogonal approach like normal-phase flash chromatography on silica gel, where the polar impurities will be strongly retained.[14]
Is crystallization a viable purification strategy?
Yes, crystallization can be a very effective and scalable purification method, especially for removing small amounts of impurities from a nearly pure compound.[15][16] The key is to find a suitable solvent or solvent system where the fluorinated isoquinoline has high solubility when hot and low solubility when cold.[16] This method can be particularly good at removing regioisomers if their crystal packing energies are sufficiently different.
Experimental Protocols
Protocol 1: Preparative HPLC Method Development for Regioisomer Separation
This protocol outlines a systematic approach to developing a purification method for two closely eluting fluorinated isoquinoline regioisomers.
1. Analytical Method Scouting:
Objective: Identify a column and mobile phase that provides baseline or near-baseline separation.
Columns to Screen:
C18 (as a baseline)
Pentafluorophenyl (PFP)
Phenyl-Hexyl
Mobile Phases:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Run a fast gradient (e.g., 5-95% B over 5 minutes) on each column.
Analysis: Compare the resolution (Rs) between the two regioisomers on each column. Select the column that provides the best separation (ideally Rs > 1.5).
2. Method Optimization:
Objective: Fine-tune the separation on the selected column.
Action: Using the best column from the scouting phase, run several gradients with varying slopes (e.g., 10-40% B over 10 min, 15-35% B over 15 min).
Rationale: A shallower gradient increases the run time but also increases the resolution between closely eluting peaks.
3. Scale-Up to Preparative HPLC:
Objective: Purify the bulk material.
Action:
Switch to a larger dimension preparative column with the same stationary phase.
Adjust the flow rate based on the column diameter. (Flow_prep = Flow_anal * (ID_prep / ID_anal)^2).
Calculate the sample load based on analytical injections. A good starting point is to inject no more than 1-2% of the column's packing material mass.
Dissolve the crude sample in a suitable solvent (e.g., DMSO) at a high concentration.
Perform the injection and collect fractions based on UV absorbance.
Combine the pure fractions, and remove the solvent under reduced pressure (e.g., rotary evaporator followed by lyophilization).
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting an appropriate purification strategy.
Mechanism of Peak Tailing on Silica-Based Columns
Caption: Interactions causing peak tailing for basic analytes.
References
ResearchGate. How can I prevent peak tailing in HPLC? Available from: [Link]
Royal Society of Chemistry. A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry. Available from: [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. Available from: [Link]
Axion Labs. HPLC Peak Tailing. Available from: [Link]
National Institutes of Health. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available from: [Link]
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
Journal of Liquid Chromatography & Related Technologies. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available from: [Link]
eScholarship, University of California. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Available from: [Link]
ResearchGate. Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. Available from: [Link]
National Institutes of Health. 4-Fluoroisoquinoline. PubChem. Available from: [Link]
Cambridge MedChem Consulting. Tuning basicity. Available from: [Link]
Reddit. How to separate these regioisomers? : r/OrganicChemistry. Available from: [Link]
ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Available from: [Link]
Hindawi. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Available from: [Link]
National Institutes of Health. 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC. Available from: [Link]
University of Cape Town. SOP: CRYSTALLIZATION. Available from: [Link]
Santai Technologies. The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Available from: [Link]
Beilstein Journals. Stereoselectively fluorinated N-heterocycles: a brief survey. Available from: [Link]
PubMed. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Available from: [Link]
National Institutes of Health. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available from: [Link]
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available from: [Link]
Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]
Buchi.com. Supercritical Fluid Chromatography. Available from: [Link]
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available from: [Link]
LCGC International. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Available from: [Link]
Arkivoc. Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Available from: [Link]
Reachem. The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
University of Central Arkansas. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
Selerity Technologies. THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Available from: [Link]
Reddit. Purification of strong polar and basic compounds : r/Chempros. Available from: [Link]
Veeprho. Isoquinoline Impurities and Related Compound. Available from: [Link]
Agilent. SUPERCRITICAL FLUID CHROMATOGRAPHY. Available from: [Link]
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
ResearchGate. Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... Available from: [Link]
Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Available from: [Link]
troubleshooting inconsistent results with 5-(3-Fluorophenoxy)isoquinolin-8-amine
Technical Support Center: 5-(3-Fluorophenoxy)isoquinolin-8-amine Welcome to the technical support center for 5-(3-Fluorophenoxy)isoquinolin-8-amine. This resource is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-(3-Fluorophenoxy)isoquinolin-8-amine
Welcome to the technical support center for 5-(3-Fluorophenoxy)isoquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel research chemical. Given the specific nature of this compound, this guide provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during synthesis, purification, and various experimental applications. Our goal is to equip you with the knowledge to achieve consistent and reliable results.
Inconsistent results with 5-(3-Fluorophenoxy)isoquinolin-8-amine can arise from various factors, from reagent purity to subtle variations in reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Yield or Incomplete Reaction in Synthesis
Question: I am attempting to synthesize 5-(3-Fluorophenoxy)isoquinolin-8-amine, but I am consistently observing low yields and incomplete consumption of my starting materials. What are the likely causes and how can I improve my reaction efficiency?
Answer:
Low yields in the synthesis of substituted isoquinolines often point to issues with starting material quality, reaction setup, or the specific reaction conditions employed. Let's break down the potential culprits:
Purity of Starting Materials: The synthesis of related 8-aminoquinoline derivatives often involves multi-step processes.[1] The purity of your precursors, such as a halogenated isoquinoline and 3-fluorophenol, is critical. Impurities can interfere with catalytic cycles or lead to side reactions.
Troubleshooting Steps:
Verify Purity: Re-purify your starting materials. For solid reagents, consider recrystallization. For liquid reagents, distillation may be necessary.
Analytical Confirmation: Use techniques like NMR or LC-MS to confirm the identity and purity of your starting materials before proceeding with the synthesis.
Reaction Atmosphere and Solvent: Many cross-coupling reactions used to form ether linkages are sensitive to oxygen and moisture.
Troubleshooting Steps:
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk line techniques.
Dry Solvents: Use anhydrous solvents. Commercially available dry solvents are recommended, or you can dry your solvents using appropriate methods (e.g., molecular sieves).
Catalyst and Ligand Activity: If you are using a palladium- or copper-catalyzed cross-coupling reaction, the activity of your catalyst and ligand system is paramount.
Troubleshooting Steps:
Catalyst Quality: Use a fresh batch of catalyst and ligand. Catalysts can degrade over time, especially if not stored properly.
Ligand Choice: The choice of ligand can significantly impact reaction efficiency. Consider screening a small panel of ligands to find the optimal one for your specific substrate combination.
Issue 2: Difficulty in Purification and Isolation
Question: I have successfully synthesized 5-(3-Fluorophenoxy)isoquinolin-8-amine, but I am struggling to purify it from reaction byproducts. What are the best practices for its purification?
Answer:
The purification of amino- and phenoxy-substituted isoquinolines can be challenging due to their polarity and potential for multiple protonation states. A multi-step purification strategy is often required.
Chromatography: Flash column chromatography is a common method for purifying compounds of this nature.[2]
Troubleshooting Steps:
Solvent System Selection: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small amount of a basic modifier, like triethylamine (0.1-1%), in your eluent can help to reduce tailing of the amine on the silica gel.
Gradient Elution: Employ a shallow gradient of the polar solvent to ensure good separation of your product from closely eluting impurities.
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or a C18-functionalized silica for reverse-phase chromatography.
Crystallization: If your compound is a solid, crystallization can be a highly effective final purification step.
Troubleshooting Steps:
Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of similar aromatic compounds include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals, which are typically purer than rapidly precipitated solids.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-(3-Fluorophenoxy)isoquinolin-8-amine?
A1: Like many amino-substituted aromatic compounds, 5-(3-Fluorophenoxy)isoquinolin-8-amine is susceptible to oxidation and degradation upon exposure to light and air. For long-term storage, it is recommended to:
Store the compound in a tightly sealed, amber glass vial.
Keep it under an inert atmosphere (argon or nitrogen).
Store at a low temperature, preferably in a freezer (-20 °C).
For short-term use, storage in a desiccator at room temperature, protected from light, is generally sufficient.
Q2: What solvents are suitable for dissolving 5-(3-Fluorophenoxy)isoquinolin-8-amine for experimental use?
A2: The solubility will depend on the specific application.
For NMR analysis: Deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), or methanol-d4 are common choices.
For biological assays: A stock solution is typically prepared in DMSO. Subsequent dilutions into aqueous buffers should be done carefully, as precipitation may occur. It is advisable to not exceed a final DMSO concentration of 0.5-1% in most cell-based assays.
For chemical reactions: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are often used, depending on the reaction requirements.
Q3: Are there any known stability issues I should be aware of when working with this compound in solution?
A3: Solutions of 5-(3-Fluorophenoxy)isoquinolin-8-amine, especially in protic solvents or in the presence of trace acids, may be unstable over extended periods. The amino group can be protonated, and the phenoxy ether linkage could be susceptible to cleavage under harsh acidic or basic conditions. It is recommended to prepare fresh solutions for your experiments whenever possible. If you need to store solutions, do so at low temperatures and protected from light.
Q4: How does the fluorine substituent on the phenoxy ring affect the properties of the molecule?
A4: The fluorine atom at the meta-position of the phenoxy ring is an electron-withdrawing group. This can influence the molecule's properties in several ways:
Electronic Properties: It can modulate the electron density of the isoquinoline ring system, which may affect its reactivity and its ability to interact with biological targets.
Metabolic Stability: The C-F bond is very strong, and its presence can block potential sites of metabolism, potentially increasing the compound's metabolic stability in biological systems.[3]
Lipophilicity: The fluorine atom will increase the lipophilicity of the molecule, which can affect its solubility and cell permeability.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your compound of interest.
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparation of a Stock Solution for Biological Assays
Weighing: Accurately weigh a precise amount of 5-(3-Fluorophenoxy)isoquinolin-8-amine in a sterile microcentrifuge tube.
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37 °C water bath may be necessary.
Storage: Store the stock solution at -20 °C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting inconsistent results in experiments involving 5-(3-Fluorophenoxy)isoquinolin-8-amine.
Caption: Troubleshooting Decision Tree.
References
Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Molecules, 23(10), 2649. Retrieved from [Link]
de Souza, M. V. N., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3563. Retrieved from [Link]
Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4357-4374. Retrieved from [Link]
Antipin, R. L., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8488. Retrieved from [Link]
PubChem. (n.d.). Isoquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]
Nagy, B., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3767. Retrieved from [Link]
RSC Publishing. (2015). Three-component assembly of stabilized fluorescent isoindoles. RSC Advances, 5, 83930-83934. Retrieved from [Link]
Venkatraman, J., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 736-739. Retrieved from [Link]
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Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-(3-Fluorophenoxy)isoquinolin-8-amine
Executive Safety Directive: Handling 5-(3-Fluorophenoxy)isoquinolin-8-amine Part 1: Hazard Profiling & Risk Assessment (SAR Analysis) In the absence of comprehensive toxicological data for 5-(3-Fluorophenoxy)isoquinolin-...
Part 1: Hazard Profiling & Risk Assessment (SAR Analysis)
In the absence of comprehensive toxicological data for 5-(3-Fluorophenoxy)isoquinolin-8-amine , we must apply the Precautionary Principle .[1][2] We do not wait for toxicity confirmation; we engineer controls assuming high potency.
Structural Activity Relationship (SAR) Alerts:
Primary Aromatic Amine (Position 8): High risk for cutaneous absorption and potential skin sensitization. Aromatic amines are historically associated with genotoxicity (Ames positive potential) and methemoglobinemia.
Isoquinoline Core: A planar, nitrogen-heterocycle often utilized in kinase inhibitors and DNA-intercalating agents.[1] This suggests potential biological activity at low concentrations (pharmacological potency).
Fluorophenoxy Substituent: The fluorine atom increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and cross cell membranes.
Assigned Occupational Exposure Band (OEB):OEB 3 (Default) – Potent/Toxic.[1]
Containment Strategy: Engineering controls are primary; PPE is secondary.
Part 2: Personal Protective Equipment (PPE) Matrix
Note: PPE is the last line of defense. Do not rely on PPE alone to mitigate respiratory risks.
Protection Zone
Recommended Equipment
Technical Justification (The "Why")
Respiratory
PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95 only if working inside a certified Fume Hood.[1]
Aromatic amine dusts are often electrostatically charged and invisible. Standard surgical masks offer zero protection against sub-micron particulates.
Dermal (Hands)
Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®) for prolonged handling.
Permeation Risk: Lipophilic amines can permeate standard thin nitrile in <15 mins without visible degradation. The air gap between gloves traps breakthrough chemicals.
Ocular
Chemical Splash Goggles (Indirect Vent).
Safety glasses leave gaps. Powder drift can bypass side shields. Goggles seal the ocular cavity.
Body
Tyvek® 400 (or equivalent) lab coat with elastic cuffs.
Cotton lab coats absorb liquids/dusts, creating a long-term exposure source against your street clothes.[1]
Prevents tracking of potent dusts out of the lab zone.
Part 3: Operational Protocols
The Critical Step: Weighing & Transfer
The majority of exposure incidents occur during the transfer of dry powder from the stock container to the balance.
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the powder. Dry aromatic amines are prone to "fly-out" due to static charge.[1]
The "Tunnel" Technique: Never lift the spatula high. Keep the transfer distance (Source
Boat) under 6 inches, working deep inside the fume hood.
Decontamination: Immediately wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (Ethanol/Methanol) before removing it from the hood.[1]
Reaction Setup & Monitoring
Closed Systems: Once dissolved, the risk reduces but does not vanish. Keep reaction vessels sealed.
Septum Hygiene: If sampling via syringe, wrap the septum in a Kimwipe to catch any aerosolized droplet upon needle withdrawal.
Waste Disposal (Fluorine Considerations)
Segregation: Do not mix with strong oxidizers (nitric acid) to prevent uncontrolled nitration of the amine.
Destruction: Incineration is required. Ensure the waste manifest explicitly lists "Organofluorine Compound" to ensure the incinerator operates at the correct temperature (>1100°C) to prevent HF formation.
Part 4: Visualizing the Safety Logic
Diagram 1: Risk Assessment & Control Hierarchy
This logic flow dictates how to handle the compound based on the operation being performed.[1]
Caption: Decision matrix for selecting engineering controls based on physical state and quantity.
Diagram 2: Glove Removal (Doffing) Protocol
Improper removal is a leading cause of secondary contamination.[1]
Caption: "Beak Method" doffing sequence to prevent skin contact with the contaminated outer surface.
Part 5: Emergency Response
Skin Contact:
Do not scrub. Scrubbing abrades the skin and accelerates absorption.
Flush with copious water for 15 minutes.
Use a mild soap (pH neutral).
Spill (Powder):
Evacuate the immediate area for 10 minutes to let dust settle.
Don full PPE (including respiratory protection).[3]
Cover spill with wet paper towels (to prevent dust generation) before wiping.
Dispose of as hazardous waste.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aromatic Amines.[4] United States Department of Labor. [Link]
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
PubChem. (2025).[5] Isoquinolin-8-amine Compound Summary. National Library of Medicine. [Link]